molecular formula C6H6BrF2N3 B2878507 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine CAS No. 2580210-18-8

5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine

Cat. No.: B2878507
CAS No.: 2580210-18-8
M. Wt: 238.036
InChI Key: LDHSCOGUGPVVTD-UHFFFAOYSA-N
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Description

5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine is a chemical compound with the molecular formula C6H5BrF2N3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine typically involves the reaction of 5-bromo-3-(difluoromethyl)pyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products

The major products formed from the reactions of this compound include various hydrazine derivatives, oxidized compounds, and substituted pyridine derivatives.

Scientific Research Applications

5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of both bromine and difluoromethyl groups in the pyridine ring makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

[5-bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF2N3/c7-3-1-4(5(8)9)6(12-10)11-2-3/h1-2,5H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHSCOGUGPVVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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